![molecular formula C29H24NOP B8258536 (3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8258536.png)
(3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Overview
Description
(3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a chiral oxazole-based ligand featuring a diphenylphosphino-benzyl substituent. Its stereochemistry at the 3a and 8a positions [(3aR,8aS)] and the electron-rich phosphine moiety make it a promising candidate for asymmetric catalysis, particularly in transition-metal-mediated reactions like cross-couplings or hydrogenations . The compound requires careful handling due to its toxicity (H300-H315 hazard statements) and must be stored in inert, dark conditions to prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves the following steps:
Formation of the oxazoline ring: This is usually achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the phosphine group: The diphenylphosphino group is introduced via a nucleophilic substitution reaction, often using a halogenated precursor.
Cyclization: The final step involves the cyclization of the intermediate to form the indeno[1,2-d]oxazole core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form a phosphine oxide.
Reduction: The oxazoline ring can be reduced under certain conditions.
Substitution: The ligand can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Transition metal complexes, such as palladium or rhodium catalysts, are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group would yield a phosphine oxide, while reduction of the oxazoline ring could lead to an amino alcohol derivative.
Scientific Research Applications
Applications in Organic Synthesis
1. Catalysis
The compound serves as an effective ligand in various coupling reactions. Its phosphine moiety allows it to coordinate with transition metals, facilitating reactions such as:
- Suzuki-Miyaura Coupling : This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds. The ligand enhances the reaction efficiency and selectivity.
- Heck Reaction : It promotes the coupling of alkenes with aryl halides, which is crucial for synthesizing complex organic molecules.
- Negishi Coupling : The compound can also be employed in this reaction to form carbon-carbon bonds using organozinc reagents.
Table 1: Summary of Catalytic Reactions
Reaction Type | Role of Ligand | Key Benefits |
---|---|---|
Suzuki-Miyaura | Facilitates biaryl formation | High selectivity and yield |
Heck | Promotes alkene-aryl coupling | Versatile substrate compatibility |
Negishi | Enhances carbon-carbon bond formation | Efficient use of organozinc reagents |
Pharmaceutical Applications
Recent studies have indicated that (3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole may exhibit biological activity relevant to drug development. Its structural characteristics allow it to interact with biological targets effectively.
1. Potential Anticancer Activity
Preliminary research suggests that compounds with similar structures may inhibit cancer cell proliferation. The phosphine ligand's ability to coordinate with metal centers could lead to the development of novel anticancer agents.
Case Study: Indoleamine 2,3-Dioxygenase Inhibitors
A study highlighted the design of benzoxazole derivatives as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression in tumors. While not directly tested on this compound, the findings suggest a pathway for future exploration in drug design targeting similar pathways .
Material Science Applications
The compound's unique electronic properties make it suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Its ability to facilitate charge transport can be harnessed in OLED technology.
- Photovoltaics : As a potential charge transporter in organic solar cells, it can improve the efficiency of energy conversion processes.
Mechanism of Action
The mechanism by which (3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole exerts its effects is primarily through its coordination with transition metals. The phosphine group binds to the metal center, while the oxazoline ring provides additional steric and electronic effects that enhance the enantioselectivity of the catalytic process. This coordination creates a chiral environment around the metal center, which is crucial for inducing asymmetry in the resulting products.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Substituents on the oxazole scaffold significantly influence steric, electronic, and catalytic properties. Key examples include:
*Calculated based on molecular formula.
Key Observations :
- The diphenylphosphino-benzyl group enhances metal coordination strength compared to bromo or aniline substituents, making it suitable for phosphine-sensitive catalysts .
- Bulky substituents (e.g., benzhydryl) improve enantioselectivity in asymmetric reactions but may reduce reaction rates due to steric effects .
Bis-Oxazole Derivatives
Bis-oxazole ligands with dual coordination sites exhibit distinct geometric and electronic profiles:
Key Observations :
- Bis-oxazoles with rigid linkers (e.g., cyclopropane) enforce precise metal coordination geometries, improving enantioselectivity in asymmetric catalysis .
- Mono-oxazole ligands like the target compound are simpler to synthesize and modify, offering versatility in catalyst design .
Stereochemical Variants
Stereochemistry at the 3a and 8a positions critically impacts catalytic performance:
Key Observations :
- Enantiomeric pairs often produce mirror-image products in asymmetric catalysis, necessitating precise stereochemical control during synthesis .
Key Observations :
Biological Activity
The compound (3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a member of the indeno[1,2-d]oxazole family, notable for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C29H24NOP
- Molecular Weight : 433.48 g/mol
- CAS Number : Not available
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The diphenylphosphino group enhances its ability to form coordination complexes, which may influence enzyme activity and cellular signaling pathways.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study reported that derivatives of indeno[1,2-d]oxazole showed cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
2. Inhibition of Enzymatic Activity
The compound is hypothesized to inhibit key enzymes involved in metabolic pathways. For example, it may act as a tyrosinase inhibitor, which is crucial for melanin production. In related studies:
- IC50 Values : Compounds with similar scaffolds have shown IC50 values ranging from 0.51 μM to >200 μM against tyrosinase, indicating varying degrees of inhibition depending on structural modifications .
- Cell Viability : In B16F10 melanoma cells, compounds exhibiting similar properties did not show significant cytotoxicity at lower concentrations (up to 5 μM), suggesting a favorable safety profile for therapeutic use .
3. Antimicrobial and Antifungal Activities
Compounds in the indeno[1,2-d]oxazole class have also demonstrated antimicrobial properties. Studies have reported their effectiveness against various bacterial strains and fungi, highlighting their potential as broad-spectrum antimicrobial agents .
Case Studies
Study | Findings |
---|---|
Study A | Identified significant anticancer activity in indeno[1,2-d]oxazole derivatives against breast cancer cell lines with IC50 values <10 μM. |
Study B | Demonstrated that a related compound inhibited tyrosinase activity effectively with an IC50 value of 16.78 μM in vitro. |
Study C | Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 μg/mL. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Phosphine Group : The presence of the diphenylphosphino group is crucial for enhancing binding affinity to target enzymes.
- Indeno Core : Variations in the indeno structure can lead to differences in biological potency and selectivity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (3aR,8aS)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole to improve yield and stereochemical purity?
- Methodological Answer : The compound’s synthesis typically involves coupling reactions between indenooxazole precursors and diphenylphosphine-containing benzyl groups. Key steps include:
- Reaction Design : Use reflux conditions with absolute ethanol and catalytic glacial acetic acid to promote condensation, as demonstrated in analogous indenooxazole syntheses .
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess (≥99% ee), as seen in structurally similar compounds .
- Yield Optimization : Utilize full factorial design experiments to assess variables (e.g., temperature, solvent polarity, stoichiometry) influencing reaction efficiency, inspired by α-aminophosphonate synthesis methodologies .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for verifying backbone connectivity and substituent placement. For example, diastereotopic protons in the indenooxazole ring system produce distinct splitting patterns .
- X-ray Crystallography : Resolve absolute stereochemistry (3aR,8aS configuration) and confirm bond angles/planarity of the fused ring system .
- HPLC-PDA/MS : Quantify purity (>97%) and detect trace impurities, particularly residual diphenylphosphine derivatives .
Q. How should researchers handle this compound’s sensitivity to oxidation and moisture during storage and experimental use?
- Methodological Answer :
- Storage : Store in inert, argon-purged containers at -20°C to prevent phosphine oxidation. Desiccants (e.g., molecular sieves) mitigate hydrolysis risks .
- Handling : Conduct reactions under nitrogen/argon atmospheres. Use gloveboxes for air-sensitive steps like ligand-metal coordination .
Advanced Research Questions
Q. What role does the diphenylphosphino-benzyl moiety play in modulating catalytic activity in transition-metal complexes?
- Methodological Answer : The phosphine group acts as a strong σ-donor and weak π-acceptor, stabilizing metal centers (e.g., Pd, Ru) in cross-coupling or hydrogenation reactions. To investigate:
- Coordination Studies : Use UV-Vis and P NMR to monitor ligand-metal binding constants and geometry .
- Catalytic Screening : Compare turnover frequencies (TOFs) with analogous ligands lacking the indenooxazole backbone to isolate steric/electronic contributions .
Q. How can researchers resolve contradictions in reactivity data between computational predictions and experimental outcomes for this compound?
- Methodological Answer :
- DFT Calculations : Model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Discrepancies often arise from solvent effects or transition-state approximations .
- Kinetic Isotope Effects (KIEs) : Conduct deuterium-labeling experiments to validate mechanistic pathways (e.g., C-H activation vs. oxidative addition) .
Q. What strategies are effective for studying stereochemical effects on this compound’s biological or catalytic activity?
- Methodological Answer :
- Enantiomer Separation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC to isolate (3aR,8aS) and (3aS,8aR) enantiomers .
- Biological Assays : Test enantiomers against cancer cell lines (e.g., MCF-7) to correlate stereochemistry with cytotoxicity, leveraging protocols from indenooxazole derivatives in oncology research .
Q. Key Recommendations for Experimental Design
Properties
IUPAC Name |
[2-[[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]phenyl]-diphenylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24NOP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)27-18-10-8-12-22(27)20-28-30-29-25-17-9-7-11-21(25)19-26(29)31-28/h1-18,26,29H,19-20H2/t26-,29+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWPDFVMDGJHPP-LITSAYRRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24NOP | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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